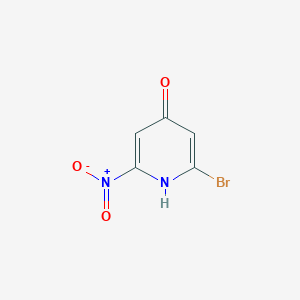
D-Ribose-1,5-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-1,5-13C2 is a stable isotope-labeled compound derived from D-ribose. It contains two ^13C isotopes at positions 1 and 5 of the ribose ring. D-Ribose is a naturally occurring sugar molecule found in RNA (ribonucleic acid) and plays a crucial role in cellular energy metabolism.
準備方法
a. Synthetic Routes
D-Ribose-1,5-13C2 can be synthesized through several methods:
Fermentation: Microorganisms can produce D-ribose via fermentation of glucose in a culture medium without adding calcium carbonate .
Chemical Synthesis: Isotope-labeled ribose can be chemically synthesized by incorporating ^13C-labeled precursors during the ribose synthesis process.
b. Industrial Production
Industrial-scale production of this compound involves optimizing the fermentation process or chemical synthesis to achieve high yields and purity.
化学反応の分析
D-Ribose-1,5-13C2 participates in various chemical reactions:
Glycosylation: D-Ribose is involved in protein glycosylation, a post-translational modification critical for protein function.
Redox Reactions: Ribose can undergo oxidation and reduction reactions.
Substitution Reactions: Ribose can react with other molecules, leading to substitution products.
Common reagents and conditions depend on the specific reaction type and desired product. For example, ribose can be oxidized using mild oxidants like periodate to form aldehyde derivatives.
科学的研究の応用
D-Ribose-1,5-13C2 finds applications in various fields:
Metabolism Studies: Researchers use labeled ribose to study energy metabolism pathways, including ATP synthesis.
NMR Spectroscopy: Isotope-labeled ribose is valuable for nuclear magnetic resonance (NMR) studies.
Drug Development: Understanding ribose metabolism aids drug design targeting energy-related diseases.
作用機序
D-Ribose is a key component of ATP (adenosine triphosphate), the cell’s energy currency. By incorporating ^13C isotopes, D-Ribose-1,5-13C2 allows researchers to trace ATP turnover and energy flux in biological systems.
類似化合物との比較
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,5-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1 |
InChIキー |
PYMYPHUHKUWMLA-JDOWDCJQSA-N |
異性体SMILES |
[13CH2]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)

![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)



![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)



